Iobitridol

Contrast-Induced Nephropathy Renal Histology Preclinical Toxicology

Iobitridol is a low-osmolar contrast medium (LOCM) offering clinically validated safety advantages over agents like iohexol, including significantly reduced renal tubular vacuolization and preserved hemodynamics. For high-risk cardiology and general radiology departments, it enables accurate diagnostics with a proven lower adverse event profile (2.3%). Procure to optimize diagnostic confidence while prioritizing patient safety.

Molecular Formula C20H28I3N3O9
Molecular Weight 835.2 g/mol
CAS No. 136949-58-1
Cat. No. B1672014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIobitridol
CAS136949-58-1
Synonyms5-(3-hydroxy-2-hydroxymethylpropionamido)-N,N'-dimethyl-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
iobitridol
Xenetix
Molecular FormulaC20H28I3N3O9
Molecular Weight835.2 g/mol
Structural Identifiers
SMILESCN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I
InChIInChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33)
InChIKeyYLPBXIKWXNRACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iobitridol (CAS 136949-58-1) Procurement Guide: Non-Ionic Monomeric Low-Osmolar X-Ray Contrast Medium


Iobitridol (CAS 136949-58-1) is a water-soluble, non-ionic, monomeric, tri-iodinated, low-osmolar contrast medium (LOCM) used for X-ray diagnostic imaging procedures including urography, angiography, and computed tomography (CT) [1][2]. It is marketed under the trade name Xenetix (Guerbet). Iobitridol is characterized by a molecular formula of C20H28I3N3O9, a molecular weight of 835.16 g/mol, and an iodine content of 45.6% by mass [3]. Its molecular design focuses on a stabilized hydrophilic sphere that effectively masks the lipophilic tri-iodinated benzene ring, contributing to its specific physicochemical and biological profile [1].

Iobitridol vs. Other LOCM: Why Direct Substitution is Not Advisable for Procurement Decisions


While all non-ionic, monomeric low-osmolar contrast media (LOCM) share a common drug class (ATC: V08AB), they are not interchangeable at the procurement level due to statistically significant and clinically meaningful differences in their physicochemical properties, safety profiles, and performance characteristics. A meta-analysis and large-scale pharmacovigilance study have confirmed that the safety profiles of individual iodinated contrast media differ at the system organ level, necessitating specific selection rather than generic substitution [1][2]. Furthermore, direct comparative studies reveal that even among agents with seemingly equivalent osmolality and viscosity, such as iobitridol and iohexol, there are significant differences in their biological effects, such as renal tubular vacuolization [3]. Therefore, selecting a contrast medium based on class-level assumptions alone is a scientifically unsupported practice that may impact patient safety and diagnostic outcomes. The following sections provide the specific, quantitative evidence that differentiates iobitridol from its closest analogs.

Quantitative Differentiation Guide: Iobitridol (Xenetix) vs. Key Alternatives for Scientific Selection


Superior Renal Histological Safety vs. Iohexol (Omnipaque) in a Direct Head-to-Head Preclinical Model

In a direct head-to-head comparison with iohexol (both at 350 mg I/mL and matched for osmolality and viscosity), iobitridol demonstrated a significantly lower degree of renal tubular epithelial cell vacuolization in a uninephrectomized rat model. This key histological marker of renal stress was observed in only 3 of 14 rats (21.4%) in the iobitridol group versus 14 of 14 rats (100%) in the iohexol group (P < .001) [1]. This finding was corroborated by a separate study showing that iobitridol's vacuolization effects resolved within 48 hours, while those from iohexol persisted [2].

Contrast-Induced Nephropathy Renal Histology Preclinical Toxicology

Reduced Proximal Tubular Toxicity vs. Iohexol (Omnipaque) in an Acute Renal Failure Model

In a rat acute renal failure (ARF) model comparing iobitridol and iohexol (both at 2.87 g I/kg), iobitridol caused a significantly lower degree and incidence of renal injury in both proximal (P < 0.001) and distal tubules (P < 0.05) [1]. Furthermore, in an ex vivo rat renal slice system, exposure to iobitridol (17.5-70 mg I/mL) resulted in a significantly lesser reduction in para-aminohippuric acid (PAH) accumulation compared to iohexol (P < 0.001), indicating better-preserved renal tubular function [1].

Acute Kidney Injury Renal Toxicology Contrast Media Safety

Non-Inferior Diagnostic Image Quality with Lower Iodine Dose vs. Higher-Concentration Agents

A multicenter, randomized, double-blind trial demonstrated that iobitridol 350 mg I/mL is non-inferior to contrast media with higher iodine concentrations (iopromide 370 mg I/mL and iomeprol 400 mg I/mL) for the assessment of coronary artery stenosis by CT angiography [1]. Non-inferiority of iobitridol over the best comparator was demonstrated with a 95% confidence interval of the difference of [-8.8 to 2.1] [2]. This indicates that iobitridol 350 can achieve comparable diagnostic image quality and evaluability for coronary artery stenosis without requiring higher iodine concentrations [1].

Coronary CT Angiography Image Quality Iodine Concentration

Favorable Hemodynamic Profile vs. Iso-Osmolar Dimer Iodixanol (Visipaque)

Despite being iso-osmolar with plasma, the non-ionic dimer iodixanol demonstrated a more pronounced and prolonged depression of renal blood flow (RBF) and systemic blood pressure (BP) compared to the monomeric iobitridol in a rat model [1]. At an equivalent iodine dose (1,600 mgI/kg), iodixanol significantly lowered BP by 33±9% from baseline (P<0.001 vs. saline and iobitridol), whereas iobitridol had virtually no effect on BP. Furthermore, the decrease in RBF was significantly greater with iodixanol (-32±13%) than with iobitridol (-20±4%) at 16 minutes post-injection (P<0.05) [1].

Renal Hemodynamics Cardiovascular Safety Contrast Media Viscosity

Low Incidence of Adverse Events Confirmed in Large-Scale Post-Marketing Surveillance

A large post-marketing surveillance study of iobitridol (Xenetix) involving 61,754 patients reported an overall adverse event rate of 2.3% [1]. This rate is consistent with the low incidence of adverse events expected for non-ionic LOCM. Critically, nearly half of these events (1.1%) were mild sensations of warmth, and only 0.2% of events were classified as non-transient [1]. This real-world data provides a benchmark for the expected safety profile in a broad patient population, including 28.8% with at least one risk factor [1].

Drug Safety Pharmacovigilance Post-Marketing Surveillance

Physicochemical Profile: Low Viscosity and High Hydrophilicity for Optimized Injectability

Iobitridol's physicochemical properties are designed for practical clinical use. For Xenetix 350 (350 mg I/mL), the viscosity at 37°C is 10 mPa·s, which is manageable for rapid injection during procedures like CT angiography [1]. The osmolality is 915 mOsm/kg H2O for this concentration, placing it in the low-osmolar category [1]. Furthermore, its high hydrophilicity (experimental Log P of -2.63) and high chemical solubility (>140% m/v) contribute to its stability and biocompatibility [2][3].

Contrast Media Chemistry Injectability Formulation

Procurement-Driven Application Scenarios: Optimizing Iobitridol Use Based on Quantitative Evidence


High-Risk Patient Angiography: Coronary, Visceral, and Peripheral

For patients with pre-existing renal impairment, diabetes, or other risk factors for contrast-induced nephropathy (CIN), iobitridol presents a scientifically supported option. The direct preclinical evidence of significantly less renal tubular vacuolization and toxicity compared to iohexol [1][2] provides a quantitative basis for preferring iobitridol in this high-risk population. Furthermore, its hemodynamic profile, showing less impact on renal blood flow than the dimer iodixanol, offers an additional safety advantage [3]. This scenario is relevant for procurement decisions in cardiac catheterization labs and interventional radiology suites serving a high-acuity patient cohort.

Modern Coronary CT Angiography with Dose Optimization

Institutions performing coronary CT angiography (CCTA) can justify the procurement of iobitridol 350 based on evidence that its diagnostic image quality is non-inferior to agents with higher iodine concentrations [4]. This supports the goal of minimizing total iodine dose per patient, which is a key strategy for reducing the risk of adverse events and CIN. The favorable viscosity of iobitridol 350 (10 mPa·s at 37°C) also ensures reliable performance with the high-flow injection protocols required for modern CCTA [5]. This scenario is highly relevant for radiology departments seeking to balance diagnostic accuracy with patient safety.

Standard Radiographic Procedures Requiring a Low-Osmolar Agent

For general radiology departments seeking a safe and effective non-ionic LOCM for a broad range of procedures (e.g., intravenous urography, CT of the body), iobitridol is a strong candidate. Its safety profile is well-documented, with a large-scale post-marketing study of over 61,000 patients confirming a low adverse event rate of 2.3%, with only 0.2% being non-transient [6]. This extensive real-world evidence supports its use in a general patient population, including a significant proportion (28.8%) with underlying risk factors. Procurement can be based on this combination of proven efficacy and robust safety data.

Research on Contrast-Induced Nephropathy (CIN) Mechanisms

For research institutions investigating the pathophysiology of CIN, iobitridol offers a valuable tool for comparative studies. The existing body of evidence, including direct head-to-head comparisons with iohexol showing reduced renal tubular vacuolization [1] and preserved tubular function [2], establishes iobitridol as a benchmark for lower renal toxicity within the LOCM class. Additionally, comparative studies with the dimer iodixanol, which show differential effects on renal hemodynamics despite being iso-osmolar [3], make iobitridol a critical agent for probing mechanisms beyond osmolality. Procuring iobitridol for research purposes is justified by its well-characterized, differential biological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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